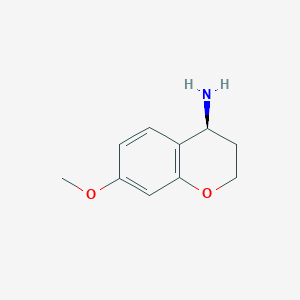

(S)-7-Methoxychroman-4-amine

Description

Significance of Chiral Amines as Core Motifs in Advanced Chemical Systems

Chiral amines are organic compounds that are fundamental to the development of advanced chemical systems, particularly in the pharmaceutical and agrochemical industries. nih.gov They are defined by the presence of a stereogenic center, a carbon atom attached to the amine group and three other distinct substituents, which results in the existence of non-superimposable mirror images known as enantiomers. hims-biocat.eu This chirality is of paramount importance because biological systems, such as cellular receptors and enzymes, are themselves chiral. openaccessgovernment.orgenamine.net Consequently, the different enantiomers of a chiral amine can exhibit vastly different pharmacological activities and physiological effects. hims-biocat.euopenaccessgovernment.org

The tragic case of Thalidomide, where one enantiomer was an effective sedative while the other was highly teratogenic, serves as a stark reminder of the critical need to produce bioactive compounds as single, pure enantiomers. hims-biocat.euopenaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, making them one of the most crucial structural motifs in medicinal chemistry. nih.govopenaccessgovernment.org Beyond their direct use in active pharmaceutical ingredients (APIs), chiral amines are indispensable as chiral building blocks, auxiliaries, and resolving agents in the asymmetric synthesis of more complex molecules. nih.govsigmaaldrich.com The development of efficient methods for their synthesis, such as asymmetric hydrogenation and reductive amination, remains a major focus of chemical research. acs.orgd-nb.info

Overview of Chroman Ring Systems in Natural Product Chemistry and Synthetic Methodologies

The chroman ring system, a heterocyclic motif consisting of a fused benzene (B151609) ring and a dihydropyran ring, is recognized as a "privileged structure" in medicinal chemistry. beilstein-journals.orgnih.gov This designation stems from its widespread occurrence in a vast array of natural products and synthetic molecules that exhibit diverse and significant biological activities. nih.govresearchgate.net Chromanones, which are chroman derivatives with a ketone group at the C-4 position, are particularly prevalent and serve as key structural cores in natural compounds like flavonoids. nih.govresearchgate.net These naturally occurring substances and their synthetic analogs have demonstrated a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net

The prevalence and utility of the chroman scaffold have driven the development of numerous synthetic methodologies for its construction. researchgate.net These strategies often involve the formation of the dihydropyran ring onto a pre-existing phenolic precursor. Key synthetic approaches include:

Friedel-Crafts alkylation to form the C4-C4a bond, followed by ring closure. acs.org

Cycloaddition reactions , such as the [4+2] reaction between an ortho-quinone methide and an alkene, which can build the chroman system in a controlled manner. nih.gov

Photocatalytic radical-initiated cascade cyclizations , which offer a modern and green approach to synthesizing functionalized chroman-4-ones under mild conditions. frontiersin.org

The structural rigidity and defined three-dimensional shape imparted by the chroman framework make it an ideal template for designing molecules with high receptor-binding selectivity. beilstein-journals.org

Contextualization of (S)-7-Methoxychroman-4-amine as a Promising Chiral Building Block

This compound emerges as a promising chiral building block by combining the critical features of both a chiral amine and a privileged chroman scaffold. bldpharm.com Its structure integrates the stereochemically defined amine group at the C-4 position, essential for specific molecular interactions in biological systems, with the robust and versatile chroman framework.

The specific substitution pattern of this molecule is also significant. The methoxy (B1213986) group at the 7-position is a feature found in various bioactive natural products and synthetic analogs. researchgate.net For instance, research on related 3-benzylidene-chroman-4-ones has shown that the presence of an alkoxy group at the C-7 position can be important for potent antioxidant activity. researchgate.net Furthermore, the 7-methoxy substitution pattern is present in naturally derived, bioactive flavanones such as sterubin, which has been investigated for its anti-inflammatory properties. nih.gov

As a chiral building block, this compound provides a synthetically valuable starting point for the construction of more complex molecules. It offers a stereochemically pure foundation upon which medicinal chemists can elaborate, attaching various functionalities to the amine and the aromatic ring to explore structure-activity relationships and develop novel therapeutic candidates. The combination of its defined chirality and the proven biological relevance of the 7-methoxychroman (B1642251) core positions it as a high-value intermediate in drug discovery and organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1213341-19-5 |

| Class | Chiral Building Block, Heterocycle |

| Scaffold | Chroman-4-amine (B2768764) |

| Chirality | (S)-enantiomer |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4S)-7-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |

InChI Key |

RKCMZVXMWWKKAH-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H](CCO2)N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 7 Methoxychroman 4 Amine

Advanced Catalytic Asymmetric Approaches to Chiral Amines

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules. These approaches utilize chiral catalysts to create a chiral environment, influencing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer over the other.

Transition-Metal Catalysis for Chiral Amine Construction

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to a wide array of chemical transformations. In the context of chiral amine synthesis, catalysts based on metals such as palladium, rhodium, iridium, and ruthenium have demonstrated remarkable efficacy. dicp.ac.cn

Asymmetric hydrogenation of prochiral imines and ketimines stands out as one of the most direct and atom-economical methods for producing chiral amines. nih.gov This reaction involves the addition of hydrogen across the C=N double bond, guided by a chiral transition-metal complex to yield an enantioenriched amine. researchgate.net A variety of transition metals, including palladium, have been successfully employed in these transformations. dicp.ac.cn The success of this method hinges on the design of chiral ligands that coordinate to the metal center and effectively transfer chirality to the substrate during the hydrogenation process. researchgate.net

For the synthesis of (S)-7-Methoxychroman-4-amine, a suitable precursor would be 7-methoxychroman-4-one, which can be converted to the corresponding ketimine. Subsequent asymmetric hydrogenation of this ketimine using a chiral catalyst would then furnish the desired (S)-amine. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Hydrogenation of Imines - Key Parameters

| Parameter | Description | Significance in Synthesis |

|---|---|---|

| Catalyst | Chiral transition-metal complex (e.g., Pd, Rh, Ir-based) | Determines enantioselectivity and reaction efficiency. |

| Ligand | Chiral organic molecule coordinating to the metal | Induces the asymmetric environment for stereocontrol. |

| Substrate | Prochiral imine or ketimine (e.g., 7-methoxychroman-4-imine) | The starting material that is converted to the chiral amine. |

| Hydrogen Source | H2 gas or transfer hydrogenation reagents | Provides the hydrogen atoms for the reduction. |

| Solvent | Reaction medium (e.g., TFE, dioxane) | Can significantly influence catalyst activity and selectivity. |

The Mannich reaction is a classic carbon-carbon bond-forming reaction that results in the formation of β-amino carbonyl compounds. nih.gov Its asymmetric variant provides a powerful tool for the stereoselective synthesis of chiral amines. In a typical asymmetric Mannich reaction, an enolate or enamine adds to an imine in the presence of a chiral catalyst, establishing two new stereocenters. While this approach is highly effective for acyclic systems, its application to the direct synthesis of cyclic amines like this compound would require an intramolecular strategy or a subsequent cyclization step.

Palladium-catalyzed domino reactions, also known as cascade or tandem reactions, enable the construction of complex molecular architectures from simple starting materials in a single operation. rsc.org These sequences often involve multiple bond-forming events, proceeding with high efficiency and stereoselectivity. rsc.orgnih.gov For the synthesis of the chroman framework, a palladium-catalyzed domino reaction could involve an initial C-C or C-O bond formation followed by an intramolecular cyclization. For instance, a suitably substituted phenol (B47542) and an allene (B1206475) could undergo a palladium-catalyzed process to construct the chroman ring system. nih.gov Incorporating a chiral ligand into such a sequence could potentially lead to an enantioselective synthesis of the chroman core, which could then be further functionalized to yield this compound.

Zirconocene-mediated reactions have emerged as a valuable tool in stereoselective synthesis. nih.gov Zirconocene (B1252598) chloride hydride, also known as Schwartz's reagent, is a versatile reagent for the reduction of various functional groups, including imines. researchgate.net The high oxophilicity and moderate reactivity of zirconium hydrides can lead to high chemo- and stereoselectivity in the reduction of sulfinyl ketimines. acs.org This approach involves the formation of a chiral sulfinyl ketimine from 7-methoxychroman-4-one. The subsequent reduction with a zirconocene hydride reagent proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Removal of the sulfinyl auxiliary then affords the desired chiral amine. Computational studies have suggested a cyclic half-chair transition state to rationalize the high selectivity observed in these reductions. nih.gov

Table 2: Zirconocene-Mediated Reduction of a Chiral Sulfinyl Ketimine

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Formation of Chiral Sulfinyl Ketimine | 7-Methoxychroman-4-one, Chiral Sulfinamide |

| 2 | Diastereoselective Reduction | Zirconocene Chloride Hydride (Schwartz's Reagent) |

| 3 | Removal of Chiral Auxiliary | Acidic hydrolysis |

Organocatalytic Enantioselective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral amines, amino acids, and their derivatives are often employed as organocatalysts. These catalysts can activate substrates through the formation of iminium ions or enamines, enabling a variety of enantioselective transformations. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of an enamine derived from 7-methoxychroman-4-one or an asymmetric amination of a suitable precursor.

Asymmetric Wolff Rearrangement and Amination of Ketenes

The synthesis of chiral amines via this route hinges on the in-situ generation of a ketene (B1206846) from an α-diazoketone precursor, which is then trapped by an amine. chemrxiv.org The reaction can be induced thermally, photochemically, or through metal catalysis, with photochemical and metal-catalyzed variants often preferred due to milder reaction conditions. acs.org The key to achieving enantioselectivity is the use of a chiral catalyst that can differentiate between the two faces of the ketene intermediate during the nucleophilic attack by the amine.

Recent advancements have demonstrated the use of chiral phosphoric acids and N-heterocyclic carbenes (NHCs) as effective organocatalysts for this transformation. chemrxiv.orgnih.govrsc.org For instance, a phosphoric acid catalyst can accelerate the capture of the ketene by an amine to form an aminoenol intermediate and then promote an enantioselective proton transfer to yield the final chiral amide product with high enantiomeric excess. chemrxiv.orgnih.gov

While a direct application to this compound is not explicitly detailed in the literature, the general strategy can be outlined as follows:

Precursor Synthesis : An appropriate α-diazoketone bearing the 7-methoxychroman (B1642251) backbone would be synthesized.

Wolff Rearrangement : This precursor would undergo a Wolff rearrangement, likely under visible light irradiation, to generate the corresponding ketene intermediate. chemrxiv.org

Asymmetric Amination : In the presence of a suitable amine source and a chiral catalyst (e.g., a chiral phosphoric acid), the ketene is asymmetrically aminated to produce a chiral amide. chemrxiv.org

Conversion to Amine : The resulting chiral amide can then be converted to the target this compound through standard chemical reductions.

This methodology avoids significant background reactions and allows for precise enantiocontrol, making it a promising, though theoretical, route for the synthesis of the target compound. chemrxiv.org

Biocatalytic Innovations for Enantiopure Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions, which is highly desirable in pharmaceutical manufacturing. nih.govmanchester.ac.uk

Enzyme-Mediated Reductions (e.g., Imine Reductases, Amine Dehydrogenases)

The most direct biocatalytic route to this compound starts from the corresponding prochiral ketone, 7-methoxychroman-4-one. Enzymes such as Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) are particularly well-suited for this transformation. nih.govturner-biocatalysis.com

Imine Reductases (IREDs) : These NADPH-dependent enzymes catalyze the asymmetric reduction of imines to chiral amines. turner-biocatalysis.commanchester.ac.uk In a reductive amination process, the ketone substrate first reacts with an amine donor (like ammonia) to form an imine intermediate in situ, which is then stereoselectively reduced by the IRED to yield the chiral amine. manchester.ac.uk

Amine Dehydrogenases (AmDHs) : AmDHs also catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor and a cofactor like NAD(P)H. nih.gov Protein engineering has been successfully used to adapt AmDHs, which naturally act on α-keto acids, to accept a broader range of ketone substrates with excellent stereoselectivity. nih.gov

The general reaction scheme is highly atom-economical and generates the desired (S)-amine with high optical purity.

| Enzyme Class | Function | Substrate | Amine Donor | Cofactor | Product |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Asymmetric reduction of imines (formed in situ from ketones) | 7-Methoxychroman-4-one | Ammonia/Alkylamines | NAD(P)H | This compound |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | 7-Methoxychroman-4-one | Ammonia | NAD(P)H | This compound |

Directed Evolution and Protein Engineering for Catalytic Performance Enhancement

While wild-type enzymes may have limited scope or suboptimal performance, their properties can be tailored through directed evolution and protein engineering. nih.gov Directed evolution is an iterative process that mimics natural selection in the laboratory to enhance desired enzymatic traits such as activity, stability, and stereoselectivity. nobelprize.org

The process typically involves:

Diversity Generation : Creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis.

Screening/Selection : Developing a high-throughput assay to rapidly screen thousands of variants for improved performance. nih.gov Growth-based selection systems, where cell survival is linked to the desired enzyme activity, are particularly efficient. nih.govdoaj.org

Iteration : The best-performing mutants from one round become the templates for the next round of mutagenesis and screening, leading to cumulative improvements. nobelprize.org

These techniques have been successfully applied to various amine-forming enzymes, expanding their substrate scope to include bulky pharmaceutical intermediates and even inverting their natural enantioselectivity to produce the desired stereoisomer. nobelprize.orgfrontiersin.org

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the advantages of both traditional chemical synthesis and biocatalysis to create efficient and versatile reaction cascades. nih.govresearchgate.net This approach is particularly useful when a multi-step synthesis is required, allowing for the strategic use of an enzymatic step to install a chiral center with high fidelity. manchester.ac.ukmanchester.ac.uk

For the synthesis of this compound, a plausible chemoenzymatic route would involve:

Chemical Synthesis : The efficient chemical synthesis of the achiral precursor, 7-methoxychroman-4-one, from readily available starting materials. acs.orgrsc.org

Biocatalytic Amination : The key stereoselective transformation of 7-methoxychroman-4-one into this compound using an engineered IRED or AmDH, as described above.

Chiral Pool Synthesis and Chiron Approaches to Chroman-4-amine (B2768764) Structures

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This "chiral pool" includes compounds like amino acids, sugars, terpenes, and hydroxy acids. wikipedia.orgstudysmarter.co.uk The inherent chirality of these starting materials is carried through a synthetic sequence to produce a complex, enantiopure target molecule, thereby avoiding the need for asymmetric catalysis or chiral resolution.

This "chiron" approach is most effective when the target molecule shares significant structural features with the chosen starting material from the chiral pool. wikipedia.org For a chroman-4-amine structure, a suitable precursor would ideally contain a chiral center that can be transformed into the C4-amine stereocenter and a framework that can be elaborated into the bicyclic chroman ring.

Potential chiral pool starting materials could include:

Amino Acids : Certain amino acids with functionalized side chains could be envisioned as precursors. For example, a derivative of tyrosine or a related amino acid could provide the phenolic ring, with the amino acid's stereocenter being retained or transformed into the C4 amine.

Hydroxy Acids : Enantiopure hydroxy acids like lactic acid or malic acid could provide a chiral fragment that is later incorporated into the chroman structure.

The successful application of this strategy relies on designing a synthetic route that efficiently converts the chiral starting material into the target chroman-4-amine without racemization of the key stereocenter.

Diastereoselective Synthetic Routes to Substituted Chroman-4-amines

While this compound possesses a single stereocenter, many biologically active molecules contain multiple chiral centers. oup.com Diastereoselective synthesis aims to control the relative stereochemistry of these centers. Several methods have been developed for the diastereoselective synthesis of substituted chromans, which could be adapted to produce chroman-4-amine derivatives. oup.com

One powerful approach is the use of organocatalytic domino or cascade reactions. researchgate.net For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins can produce highly substituted chiral chromans with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities. researchgate.net The nitro group in the resulting product is a versatile handle that can be reduced to an amine, providing access to substituted 4-amino-3-nitro-chroman structures.

Another strategy involves the reaction of imines derived from salicylaldehydes with olefinic partners. oup.com This can create chroman derivatives with two or three contiguous stereogenic centers with high diastereocontrol. oup.com For instance, a one-pot sequence involving iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction has been shown to afford multisubstituted chroman derivatives with excellent diastereoselectivities. oup.com

These methods provide robust pathways to complex chroman structures, where the stereochemistry at the C4 position is controlled relative to other substituents on the ring, offering a route to a wide array of substituted chroman-4-amine analogues for further chemical and biological studies. nih.gov

Chiral Resolution Strategies for this compound and its Precursors

Chiral resolution remains a widely practiced strategy for obtaining enantiomerically pure amines. This involves the separation of a racemic mixture into its constituent enantiomers. For 7-Methoxychroman-4-amine, this can be achieved through the formation of diastereomeric intermediates or through enzyme-catalyzed kinetic resolutions.

Formation and Separation of Diastereomeric Intermediates (e.g., Schiff Bases)

A classical method for resolving racemic amines involves their reaction with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. libretexts.org

For a racemic mixture of 7-Methoxychroman-4-amine, a chiral acid, such as (+)-tartaric acid, can be employed as the resolving agent. libretexts.orgresearchgate.net The reaction between the racemic amine and the chiral acid results in the formation of two diastereomeric salts. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the amine can then be liberated from the crystallized salt by treatment with a base.

While the formation of Schiff bases with a chiral aldehyde or ketone is a viable strategy for the resolution of some amines, specific examples detailing the resolution of 7-Methoxychroman-4-amine via this method are not extensively documented in the reviewed literature. The general principle involves the formation of diastereomeric imines, which can be separated chromatographically or by crystallization, followed by hydrolysis to yield the resolved amine.

Table 1: Chiral Resolving Agents for Amines

| Resolving Agent | Type | Comments |

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amines, separable by crystallization. libretexts.orgresearchgate.net |

| (-)-Malic Acid | Chiral Acid | Another common chiral acid for the resolution of basic compounds. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong chiral acid often used for resolving amines. libretexts.org |

Lipase-Mediated Stereoselective Deacetylation and Related Transformations

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases are a class of enzymes that can catalyze the stereoselective hydrolysis or acylation of a wide range of substrates. ntnu.no In the context of resolving 7-Methoxychroman-4-amine, a common strategy involves the lipase-catalyzed deacetylation of its racemic N-acetyl derivative.

In this approach, the racemic amine is first acetylated to form N-(7-methoxychroman-4-yl)acetamide. This racemic amide is then subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively hydrolyze one enantiomer of the amide to the corresponding amine, while leaving the other enantiomer of the amide largely unreacted. This results in a mixture of the enantiomerically enriched amine and the unreacted enantiomerically enriched amide, which can then be separated.

Table 2: Enzymes for Kinetic Resolution

| Enzyme | Class | Typical Reaction |

| Candida antarctica Lipase B (CAL-B) | Lipase | Enantioselective acylation or hydrolysis of alcohols and amines. ntnu.nowur.nl |

| Porcine Pancreatic Lipase (PPL) | Lipase | Regio- and enantioselective deacetylation of various substrates. nih.gov |

| Acylase I | Amidohydrolase | Deacetylation of N-acetylated compounds. nih.gov |

Synthetic Strategies for (S)-7-Methoxychroman-4-one Precursors and Analogs

The synthesis of the chiral amine is intrinsically linked to the availability of its precursor, 7-Methoxychroman-4-one. Various synthetic strategies have been developed to construct the chromanone core, with intramolecular Friedel-Crafts reactions being a prominent method.

A common and effective approach to synthesize 7-methoxychroman-4-one involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(3-methoxyphenoxy)propanoic acid. masterorganicchemistry.com This reaction is typically promoted by a strong acid or a Lewis acid catalyst. The starting 3-methoxyphenol (B1666288) is reacted with a three-carbon synthon, like acrylic acid or its derivatives, to form the ether linkage and the propanoic acid side chain. The subsequent cyclization under Friedel-Crafts conditions affords the desired chromanone.

Alternative routes to chroman-4-one analogs include cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. nih.gov Additionally, substituted chroman-4-ones can be synthesized through a one-step base-mediated aldol (B89426) condensation. ntnu.no The choice of synthetic route can be influenced by the desired substitution pattern on the aromatic ring and the availability of starting materials.

Table 3: Synthetic Methods for Chroman-4-one Core

| Reaction Type | Precursors | Reagents/Conditions |

| Intramolecular Friedel-Crafts Acylation | 3-(Aryloxy)propanoic acid | Strong acid (e.g., PPA, H2SO4) or Lewis acid. masterorganicchemistry.com |

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehyde, Oxalate | (NH4)2S2O8, heat. nih.gov |

| Aldol Condensation | Substituted 2'-hydroxyacetophenone, Aldehyde | Base (e.g., DIPA), microwave irradiation. ntnu.no |

Derivatization and Chemical Transformations of S 7 Methoxychroman 4 Amine

Functionalization Reactions at the Amine Moiety

The primary amine group is a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen and nitrogen-heteroatom bonds.

The nitrogen atom of (S)-7-Methoxychroman-4-amine can be readily alkylated or acylated to yield secondary or tertiary amines and amides, respectively.

N-Alkylation is typically achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. wikipedia.org Another sustainable method involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines with alcohols, catalyzed by transition metal complexes, producing water as the only byproduct. nih.gov These reactions can be controlled to achieve mono- or di-alkylation.

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is generally high-yielding and leads to the formation of stable amide derivatives.

Table 1: N-Alkylation and N-Acylation Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent (R-X) | Product Formed | General Structure of Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | (S)-7-Methoxy-N-alkylchroman-4-amine |

The nucleophilic nature of the primary amine allows for the synthesis of various derivatives, including amides, ureas, and carbamates, which are significant motifs in medicinal chemistry.

Amide derivatives can be synthesized not only by N-acylation as described above but also through coupling reactions with carboxylic acids using activating agents.

Urea derivatives are commonly prepared by reacting the amine with an isocyanate (R-N=C=O). nih.gov This addition reaction is typically rapid and efficient. Alternative methods avoid toxic phosgene (B1210022) or isocyanates by using reagents like S,S-dimethyl dithiocarbonate or by the carbonylation of azides. organic-chemistry.org

Carbamate (B1207046) derivatives are formed by the reaction of the amine with chloroformates (e.g., ethyl chloroformate) or other activated carbonyl species. nih.gov Modern methods also allow for carbamate synthesis via a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Table 2: Amide, Urea, and Carbamate Derivative Formation

| Derivative | Reagent Type | Example Reagent | General Product Structure |

|---|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent | R-COOH | (S)-N-(7-Methoxychroman-4-yl)amide |

| Urea | Isocyanate | R-NCO | (S)-1-(7-Methoxychroman-4-yl)-3-alkylurea |

Reaction with carbonyl compounds leads to the formation of imines, also known as Schiff bases.

Imine formation occurs when this compound reacts with an aldehyde or a ketone, typically under mildly acidic conditions. chemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.comlibretexts.org This reaction is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com

Enamine formation , in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. Therefore, this compound must first be N-alkylated to a secondary amine before it can be converted to an enamine derivative. libretexts.org

Modifications to the Chroman Ring System

The chroman ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing substituents strongly influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) ring of the chroman core. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents: the 7-methoxy group and the ether oxygen at position 1. Both are electron-donating groups and act as ortho, para-directors. scielo.org.mx Consequently, electrophiles are directed primarily to the C6 and C8 positions, which are ortho and para to the powerful 7-methoxy activating group. The amino group at C4, if protected, would further activate these positions.

Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a catalyst.

Nitration is typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Studies on the nitration of analogous 7-hydroxy-4-methyl coumarin (B35378) show the formation of both 6-nitro and 8-nitro isomers, supporting the predicted regioselectivity. scispace.com

Table 3: Regioselective Substitution Reactions

| Reaction | Reagent | Expected Substitution Positions | Product Type |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ or NBS | C6 and/or C8 | Bromo-7-methoxychroman-4-amine |

The methoxy (B1213986) group at the 7-position can be chemically altered, most commonly through ether cleavage.

O-Demethylation of aryl methyl ethers is a common transformation used to unmask a phenolic hydroxyl group. This is frequently accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. nih.govnih.govsigmaaldrich.com The resulting 7-hydroxy derivative can then be used in subsequent reactions, such as alkylation or esterification, to introduce different functional groups at this position. Microbial O-demethylation has also been observed in related 7-methoxylated flavanones. nih.gov

Ring Expansion and Contraction Methodologies of this compound

The modification of the core heterocyclic structure of this compound through ring expansion and contraction represents a pathway to novel molecular scaffolds with potentially unique biological activities. While specific examples of these transformations on this compound are not extensively documented, established synthetic methodologies can be applied to its corresponding ketone precursor, 7-methoxychroman-4-one, or the amine itself to achieve these structural alterations.

Ring Expansion Methodologies

Ring expansion of the pyranone ring in chroman derivatives can lead to the formation of seven-membered heterocyclic systems such as diazepine (B8756704) and oxazepine fused chromanes. These transformations often proceed through rearrangement reactions of appropriately functionalized precursors.

One potential strategy involves the Beckmann rearrangement of the oxime derived from 7-methoxychroman-4-one. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Treatment of the ketoxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, can induce a rearrangement where either the C3 carbon or the aryl carbon migrates to the nitrogen atom. wikipedia.org This migration results in the formation of a seven-membered lactam, a benzoxazepinone derivative. The regioselectivity of the migration is dependent on the stereochemistry of the oxime and the migratory aptitude of the adjacent groups.

Another classical method for ring expansion is the Schmidt reaction , which involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid. organic-chemistry.orgwikipedia.orglibretexts.org This reaction proceeds via the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas to yield a lactam. Similar to the Beckmann rearrangement, this would provide access to a benzoxazepinone scaffold.

The Tiffeneau–Demjanov rearrangement offers a pathway for a one-carbon ring expansion of cyclic amino alcohols. wikipedia.orgwikipedia.orgsynarchive.comd-nb.infoslideshare.net This reaction involves the diazotization of a β-amino alcohol with nitrous acid, leading to the formation of a diazonium salt which then undergoes a rearrangement to form a ring-expanded ketone. While this would require prior modification of this compound to the corresponding amino alcohol, it presents a viable route to a homologous seven-membered ring ketone.

Furthermore, the synthesis of chromene derivatives fused with diazepine rings has been achieved through the reaction of 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene, followed by cyclization. researchgate.net This suggests that functionalization of the chroman skeleton at the C3 position could provide a handle for the annulation of a diazepine ring.

A Lewis acid-promoted 1,2-shift rearrangement of spirodienones, generated from the anodic oxidation of corresponding phenol (B47542) derivatives, has also been reported to yield chroman derivatives, indicating a potential ring expansion pathway. oup.comoup.com

The following table summarizes potential ring expansion reactions applicable to the 7-methoxychroman (B1642251) skeleton.

| Reaction Name | Precursor | Reagents | Product Type |

| Beckmann Rearrangement | 7-Methoxychroman-4-one oxime | H+, e.g., PPA, H2SO4 | Benzoxazepinone |

| Schmidt Reaction | 7-Methoxychroman-4-one | HN3, H+ | Benzoxazepinone |

| Tiffeneau–Demjanov Rearrangement | 1-(Aminomethyl)-7-methoxychroman-4-ol | HNO2 | Ring-expanded ketone |

| Annulation Reaction | 3-Functionalized 7-methoxychroman-4-one | Diamine | Diazepine-fused chroman |

Ring Contraction Methodologies

Ring contraction of the chroman skeleton is a less common transformation. However, methodologies applied to analogous heterocyclic systems could potentially be adapted. For instance, ring contractions of thiochroman-4-ones, the sulfur analogs of chromanones, have been observed. rsc.org

A plausible approach for the ring contraction of the chroman skeleton could involve a Favorskii-type rearrangement of an α-haloketone derived from 7-methoxychroman-4-one. This reaction, typically base-mediated, proceeds through a cyclopropanone (B1606653) intermediate which is subsequently opened by a nucleophile to yield a ring-contracted carboxylic acid derivative.

Another potential, though more speculative, route could involve photochemical rearrangements, which are known to induce ring contractions in certain cyclic systems.

Maintenance of Stereochemical Fidelity During Derivatization Processes

The presence of a chiral center at the C4 position of this compound necessitates that any derivatization or chemical transformation be conducted under conditions that preserve the stereochemical integrity of this center. The primary concern is the potential for racemization or epimerization, which would lead to a loss of enantiopurity and potentially altered biological activity.

Reactions involving the direct derivatization of the amine functionality, such as acylation, sulfonylation, alkylation, or reductive amination, are generally not expected to affect the stereochemistry at the C4 position, as the reaction does not directly involve the chiral center. A wide variety of derivatizing agents for amines are known, including dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl), which can be used to introduce fluorescent or chromophoric tags for analytical purposes or to modify the compound's properties without affecting the stereocenter. nih.gov

However, reactions that proceed through intermediates where the C4 carbon becomes sp2-hybridized, such as an imine or an enamine, pose a significant risk of racemization. For instance, if the amine were to be oxidized to an imine and then reduced back to an amine, the stereochemistry would likely be lost unless a stereoselective reducing agent is employed.

Furthermore, reactions that involve the C4 carbon directly, or that could lead to an equilibrium that includes an achiral intermediate, must be carefully considered. For example, any reaction that might promote a ring-opening and closing sequence of the pyran ring could potentially lead to racemization.

Studies on related systems, such as 3-aminochroman-4-ols, have demonstrated that stereospecific reactions can be achieved. For example, the deamination of cis- and trans-3-amino-6-methylchroman-4-ols with nitrous acid proceeded stereospecifically to give different products, indicating that the stereochemistry of the starting material dictated the reaction outcome. researchgate.net While this is not at the C4 position, it highlights that stereochemical control within the chroman scaffold is achievable.

To ensure the maintenance of stereochemical fidelity during derivatization of this compound, the following principles should be adhered to:

Mild Reaction Conditions: Employing mild and neutral reaction conditions can minimize the risk of base- or acid-catalyzed epimerization.

Avoidance of sp2 Intermediates at C4: Reaction pathways that involve the formation of a double bond at the C4 position should be avoided if stereochemical retention is desired.

Chiral Catalysts or Reagents: In cases where a reaction at or near the chiral center is unavoidable, the use of chiral catalysts or reagents may be necessary to control the stereochemical outcome.

Analytical Monitoring: The enantiomeric purity of the derivatized products should be rigorously monitored using chiral chromatography (e.g., chiral HPLC or GC) or other suitable analytical techniques.

The following table provides a general overview of the potential impact of different derivatization reactions on the stereocenter of this compound.

| Reaction Type | Reagents | Potential Impact on C4 Stereocenter |

| Acylation | Acyl chlorides, Anhydrides | Low risk of racemization |

| Sulfonylation | Sulfonyl chlorides | Low risk of racemization |

| Alkylation | Alkyl halides (under appropriate conditions) | Low to moderate risk, depending on conditions |

| Reductive Amination (of the amine with another carbonyl) | Aldehydes/Ketones, NaBH3CN | Low risk to the original stereocenter |

By carefully selecting reaction conditions and methodologies, the derivatization of this compound can be achieved while preserving its critical stereochemical feature.

Structure Activity Relationship Sar and Structural Elucidation Studies of S 7 Methoxychroman 4 Amine Derivatives

Methodological Approaches to SAR Elucidation for Chroman-Based Compounds

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. zamann-pharma.comcreative-proteomics.com This understanding allows for the rational design of more potent, selective, and safer drug candidates. zamann-pharma.com For chroman-based compounds, including derivatives of (S)-7-Methoxychroman-4-amine, SAR elucidation follows established methodological pathways involving both empirical and rational design strategies, followed by rigorous correlation analyses. oncodesign-services.comnih.gov

The initial phase of an SAR study typically involves the synthesis of a series of analog compounds where specific parts of the lead molecule, in this case this compound, are systematically modified. oncodesign-services.com This process can be guided by two main strategies:

Empirical Design: This approach involves making a variety of structural modifications to explore the chemical space around the lead compound. For the chroman scaffold, this could include altering substituents on the aromatic ring (positions 5, 6, 7, 8), modifying or replacing the amine group at position 4, and introducing substituents on the heterocyclic ring (positions 2, 3). researchgate.net By testing the biological activity of each new analog, researchers can empirically identify which structural features are critical for the desired effect. oncodesign-services.com

Rational and Structure-Based Design: As knowledge of the biological target (e.g., an enzyme or receptor) becomes available, a more rational approach can be employed. creative-proteomics.com Techniques like molecular modeling and computational docking can simulate how the this compound molecule might bind to its target. oncodesign-services.com These simulations can predict which modifications would enhance binding affinity or selectivity, thereby guiding the synthesis of a smaller, more focused set of derivatives. This approach helps to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. nih.gov

Once a series of derivatives has been synthesized and their biological activities have been measured, the next step is to establish a clear correlation between the structural changes and the observed activity. nih.gov

Qualitative SAR: This involves identifying trends, such as noting that adding a specific functional group at a particular position consistently increases or decreases activity. A key concept in this analysis is the identification of "activity cliffs," which are small, specific structural changes that result in a large, disproportionate change in biological activity. zamann-pharma.com

Quantitative Structure-Activity Relationship (QSAR): This method uses statistical and machine learning models to build mathematical relationships between chemical structure and biological activity. zamann-pharma.comcreative-proteomics.com Molecular descriptors (properties like size, electronics, and hydrophobicity) of the chroman derivatives are calculated and correlated with their measured activity. mdpi.com A successful QSAR model can predict the activity of new, unsynthesized compounds, further accelerating the optimization process. creative-proteomics.comnih.gov

A common approach involves creating a data matrix where each row represents a different chroman derivative and the columns represent various calculated molecular descriptors and the measured biological activity. Statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) are then used to build the predictive model. creative-proteomics.com

Impact of Stereochemistry (S-configuration) on Molecular Recognition and Interactions (Theoretical Framework)

The three-dimensional shape of a drug molecule is a critical determinant of its interaction with biological targets like enzymes and receptors, which are themselves chiral environments. mhmedical.comnih.gov For a chiral molecule like this compound, the specific spatial arrangement of its atoms—its stereochemistry—plays a pivotal role in molecular recognition.

The theoretical basis for the importance of stereochemistry was first formalized in the Easson-Stedman hypothesis, which proposed a "three-point attachment" model for drug-receptor interactions. researchgate.netnih.gov This model suggests that for a chiral molecule to bind effectively to its target, at least three distinct points of interaction must be correctly aligned with complementary sites on the receptor.

Theoretical Interaction Model

| Interaction Point | Group on this compound | Complementary Site on Receptor |

| Point 1 | Amino Group (-NH₂) at C4 | e.g., Hydrogen bond acceptor/donor |

| Point 2 | Methoxy (B1213986) Group (-OCH₃) at C7 | e.g., Hydrophobic pocket or H-bond acceptor |

| Point 3 | Chroman Ring System | e.g., Pi-stacking or hydrophobic interaction |

This table presents a hypothetical three-point interaction model to illustrate the theoretical framework.

The (S)-configuration at the chiral center (C4) dictates a specific three-dimensional orientation of the amine group relative to the rest of the chroman scaffold. Its mirror image, the (R)-enantiomer, would present these groups in a different spatial arrangement. While the two enantiomers have identical physical and chemical properties in an achiral environment, in the chiral environment of a biological system, one enantiomer may bind with significantly higher affinity than the other. nih.gov This is because only one enantiomer can achieve the optimal three-point alignment with the receptor's binding site. nih.gov

Therefore, the (S)-configuration of 7-Methoxychroman-4-amine is not arbitrary; it is a crucial feature that likely determines its specific biological activity, potency, and even its metabolic profile, as enzymes also exhibit stereoselectivity. nih.gov

Influence of Substituent Effects on Reactivity and Targeted Chemical Phenomena

Substituents on an aromatic ring, such as the methoxy group in this compound, exert profound electronic effects that influence the molecule's reactivity and interactions. The methoxy group (-OCH₃) at the C7 position is a key feature that modifies the properties of the entire chroman system.

The methoxy group is generally considered an electron-donating group through resonance, due to the lone pairs on the oxygen atom. wikipedia.org It is also moderately electron-withdrawing through induction. In the case of the 7-methoxy substituent, its position is para to the C8a-C4a bond and meta to the C5 position. On a benzene (B151609) ring, a methoxy group at the para position acts as a strong electron-donating group, while at the meta position, it is considered electron-withdrawing. wikipedia.org

This electronic influence has several consequences:

Reactivity of the Aromatic Ring: The electron-donating nature of the methoxy group increases the electron density of the benzene portion of the chroman ring, making it more susceptible to electrophilic aromatic substitution reactions.

Acidity/Basicity: The electronic effects can influence the basicity of the amine at C4 and the oxygen of the pyran ring.

SAR studies on related chroman scaffolds have demonstrated the critical role of substituent placement and electronic nature. For instance, in a series of chroman-4-one derivatives, electron-donating groups at certain positions were found to decrease inhibitory activity against specific enzymes, whereas electron-withdrawing groups were favorable. mdpi.com This highlights that the effect of the 7-methoxy group is highly context-dependent and is integral to the specific biological activity of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Assignment

The unambiguous determination of the structure and stereochemistry of this compound requires a suite of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the complete elucidation of a molecule's structure. longdom.org

¹H NMR Spectroscopy: This technique identifies all the unique hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the methoxy group, the amine group, and the chiral center at C4, as well as the diastereotopic protons at C2 and C3. The splitting patterns (coupling) between adjacent protons help to establish their connectivity.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift (position) of each carbon signal provides information about its hybridization and electronic environment. researchgate.net The presence of the electron-donating methoxy group influences the chemical shifts of the aromatic carbons. nih.govuba.ar Studies on substituted chroman-4-ones have shown that substituents have a predictable, though complex, effect on the chemical shifts of the ring carbons. mdpi.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Position | ¹H Chemical Shift (ppm, Estimated) | ¹³C Chemical Shift (ppm, Estimated) | Notes |

| Aromatic (C5, C6, C8) | 6.5 - 7.5 | 100 - 130 | Shifts are influenced by the methoxy and amino groups. |

| -OCH₃ | ~3.8 | ~56 | Typical range for an aromatic methoxy group. nih.gov |

| -NH₂ | Variable | N/A | Broad signal, position dependent on solvent and concentration. |

| H4 | ~4.0 - 4.5 | ~45 - 55 | Proton attached to the chiral carbon bearing the amine. |

| H2, H3 | 1.8 - 3.0 | ~20 - 40 | Methylene protons on the heterocyclic ring. mdpi.com |

Note: These are estimated chemical shift ranges based on data for similar chroman and amine structures. Actual values may vary.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the complete structure and providing insights into the 3D conformation. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the molecule's backbone. longdom.orgnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, enabling unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule, such as connecting the methoxy group to the C7 position of the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry and conformation, NOESY is invaluable. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help confirm the relative stereochemistry of substituents on the chroman ring. wordpress.com

By combining these NMR techniques, chemists can build a complete and unambiguous picture of the molecular structure of this compound, confirming its connectivity, substituent positions, and stereochemical configuration.

Chiral Chromatography for Enantiomeric Excess (ee) Determination (e.g., HPLC, GC)

The determination of enantiomeric excess (ee) is a crucial step in the synthesis and evaluation of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and quantifying their relative amounts.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods typically employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For chroman-4-amine (B2768764) derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A typical mobile phase for such separations might consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol. The precise composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

Gas Chromatography (GC): For volatile derivatives of 7-Methoxychroman-4-amine, chiral GC offers high resolution and sensitivity. Often, the amine is first derivatized to a less polar and more volatile compound, for instance, by acylation. The separation is then carried out on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin derivative. The differential interaction of the enantiomeric derivatives with the chiral cyclodextrin cavities results in their separation.

Illustrative Data for Chiral Separation of a 7-Methoxychroman-4-amine Analog:

| Analytical Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (ee) (%) |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 12.5 | 15.2 | >99 |

| Chiral GC | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Helium | 8.3 | 8.9 | 98 |

This table presents hypothetical yet representative data for a derivative of this compound to illustrate the outcomes of chiral chromatography.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.

For a derivative of this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer. The resulting diffraction data can be used to solve the crystal structure. To determine the absolute configuration, anomalous dispersion effects are utilized. By comparing the intensities of Friedel pairs of reflections, the true handedness of the molecule can be established, unequivocally confirming the (S) or (R) configuration at the C4 position.

Hypothetical Crystallographic Data for an this compound Derivative Salt:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

This table presents plausible crystallographic data for a hydrochloride salt of this compound. A Flack parameter close to zero for the known chirality confirms the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule, providing a unique fingerprint for a specific enantiomer.

For this compound, the chromophoric methoxy-substituted benzene ring is the primary absorber in the UV region. The chiral center at C4 perturbs the electronic transitions of this chromophore, giving rise to characteristic CD signals, often referred to as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

Typically, the CD spectrum of the (S)-enantiomer will be a mirror image of the spectrum of the (R)-enantiomer. By comparing the experimentally obtained CD spectrum with that of a reference compound of known absolute configuration or with quantum chemical predictions, the stereochemistry of this compound can be confidently assigned.

Expected CD Spectral Data for this compound:

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 280 | +5.2 |

| 245 | -8.9 |

This table provides hypothetical CD data, illustrating the expected positive and negative Cotton effects for the (S)-enantiomer.

Role As a Chiral Building Block in the Construction of Complex Molecular Architectures

Precursor in the Stereoselective Synthesis of Chiral Heterocyclic Compounds

There is no specific information in the reviewed literature detailing the use of (S)-7-Methoxychroman-4-amine as a precursor for the stereoselective synthesis of particular chiral heterocyclic compounds. General methodologies for creating nitrogen-containing heterocycles often involve the strategic use of chiral amines to induce stereoselectivity, but specific examples originating from this compound are not documented. nih.govfrontiersin.orgnih.gov

Application in the Construction of Advanced Organic Intermediates with Defined Stereochemistry

Similarly, there is a lack of documented examples where this compound is used as a foundational chiral building block for the construction of advanced organic intermediates with defined stereochemistry. The principles of asymmetric synthesis suggest its potential in this area, but specific, published applications are absent from the available literature. nih.gov

Theoretical and Computational Studies of S 7 Methoxychroman 4 Amine and Its Derivatives

Molecular Modeling and Conformational Analysis

Computational studies on related chiral 2-substituted chromanes have shown that the dihydropyran ring typically adopts a half-chair or sofa conformation. For (S)-7-Methoxychroman-4-amine, the orientation of the amine group can be either axial or equatorial. Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of these different conformers. By optimizing the geometry of each possible conformation, the most stable, lowest-energy structure can be identified.

For instance, in studies of similar chroman-4-one derivatives, computational analyses have been used to confirm the stability of certain diastereomers. In one such study, the cis-isomer of a 3-bromo-2-pentylchroman-4-one was found to be more stable, a finding that was supported by computational methods. acs.org The conformational preferences are influenced by a variety of factors, including steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the methoxy (B1213986) group or the ether oxygen in the chroman ring.

Table 1: Theoretical Conformational Analysis of a Substituted Chroman Derivative

| Conformer | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Half-Chair (Equatorial Amine) | 55.2° | 0.00 | 75.8 |

| Half-Chair (Axial Amine) | -54.8° | 1.25 | 14.2 |

| Sofa (Equatorial Amine) | 30.5° | 2.10 | 6.5 |

| Sofa (Axial Amine) | -31.1° | 3.50 | 3.5 |

Note: This table is illustrative and based on computational data for analogous chroman structures. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using DFT, are powerful tools for elucidating the electronic properties of molecules and predicting their reactivity. For this compound, these calculations can provide insights into its chemical behavior. Key electronic properties that are often investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Theoretical investigations of pharmaceutically active chromone derivatives have utilized DFT to study their electronic properties. researchgate.net For this compound, the electron-donating nature of the methoxy and amine groups would be expected to influence the electron distribution in the aromatic ring and affect the HOMO-LUMO energies. The MEP map can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model 7-Methoxychroman (B1642251) Derivative

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Molecular Electrostatic Potential (Min/Max) | -45 kcal/mol / +30 kcal/mol |

Note: This data is hypothetical and based on calculations for structurally related chroman derivatives. Specific calculations for this compound are required for accurate values.

Computational Studies of Reaction Mechanisms and Stereoselectivity in Synthetic Pathways

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions and predicting their outcomes, including stereoselectivity. dntb.gov.ua For the synthesis of this compound, which is a chiral compound, controlling the stereochemistry is paramount. Computational studies can help in designing and optimizing synthetic routes to achieve high enantiomeric purity.

Various asymmetric synthetic methods for producing chiral chromanes have been developed, and computational studies can provide a deeper understanding of how chiral catalysts or reagents control the stereochemical outcome. researchgate.net For example, in a transition metal-catalyzed cyclization to form the chroman ring, DFT calculations can be used to model the transition states for the formation of the (S) and (R) enantiomers. By comparing the activation energies of these transition states, the enantiomeric excess that can be expected from the reaction can be predicted.

These computational models can also elucidate the role of various factors, such as the solvent, temperature, and the structure of the catalyst and reactants, on the reaction's stereoselectivity. This predictive capability can guide the experimental design of more efficient and selective synthetic methods. rsc.org

Molecular Docking and Simulation Studies of Derivatives in Biological Contexts (e.g., Ligand-Target Interactions)

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (target). nih.gov For derivatives of this compound, these methods are invaluable for identifying potential biological targets and for designing new molecules with improved therapeutic properties.

In a typical molecular docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. This approach has been widely applied to chroman and chromanone derivatives to explore their potential as inhibitors of various enzymes or as ligands for receptors. For example, docking studies have been performed on chromanone derivatives to investigate their binding to the active site of enzymes like acetylcholinesterase. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-target complex over time. This provides a more dynamic picture of the binding process and can help to assess the stability of the predicted binding mode. These computational approaches can guide the synthesis of new derivatives of this compound with optimized interactions with their biological targets, potentially leading to the development of new therapeutic agents. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -8.5 | TYR334, TRP84, PHE330 |

| Monoamine Oxidase B | -7.9 | TYR435, ILE199, CYS172 |

| Serotonin Transporter | -9.2 | ASP98, TYR95, ILE172 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The actual biological targets and binding affinities would need to be determined through specific in silico and in vitro experiments.

Future Research Directions and Innovations for S 7 Methoxychroman 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for High-Yield and High-Enantioselectivity Access

The efficient and enantiomerically pure synthesis of chiral amines is a cornerstone of modern medicinal and materials chemistry. nih.gov For (S)-7-Methoxychroman-4-amine, future efforts will concentrate on moving beyond traditional, often inefficient synthetic routes toward more sustainable and scalable methodologies that provide high yields and exceptional enantioselectivity. nih.govrsc.org Key areas of development include organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalytic methods, utilizing small organic molecules like chiral phosphoric acids or squaramides, offer a metal-free approach to constructing chiral chroman scaffolds. nih.govnih.govmdpi.com These catalysts can facilitate asymmetric domino reactions, such as oxa-Michael additions, to produce highly substituted chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govcore.ac.uk Transition-metal catalysis, employing metals such as nickel, palladium, or rhodium with specialized chiral ligands, represents another powerful strategy for the asymmetric synthesis of chiral chromans. chemrxiv.orgchemrxiv.org Asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing valuable α-chiral amines and has been a focus of significant research. nih.govacs.org

Biocatalysis, particularly using ω-transaminases, is emerging as a highly sustainable and efficient method for chiral amine synthesis. nih.govnih.gov These enzymes can stereoselectively convert a ketone precursor into the desired chiral amine with near-perfect enantiomeric excess. nih.gov The development of novel amine donors that shift reaction equilibria and simplify purification can overcome common challenges, making biocatalytic routes more industrially viable. nih.gov

| Methodology | Catalyst/System Type | Key Advantages | Reported Efficiency (General for Chiral Chromans/Amines) |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acids, Squaramides, Cinchona Alkaloids | Metal-free, mild reaction conditions, high stereocontrol. nih.govcore.ac.uk | Yields: up to 97%; Enantioselectivity: up to 99% ee. nih.govnih.gov |

| Transition-Metal Catalysis | Ni, Pd, Ru, Ir, Rh complexes with chiral ligands (e.g., P-chiral phosphines). chemrxiv.orgchemrxiv.org | High turnover numbers, broad substrate scope, well-established methods. chemrxiv.org | High yields and excellent enantioselectivities (often >95% ee). chemrxiv.orgacs.org |

| Biocatalysis | ω-Transaminases (ω-TAs) | High enantioselectivity (>99% ee), operates in aqueous media, environmentally benign. nih.govnih.gov | High conversion and enantioselectivity, suitable for complex substrates. nih.gov |

Exploration of Unconventional Derivatization Strategies for Expanding Chemical Space

To fully exploit the potential of the this compound scaffold, future research must focus on innovative derivatization strategies that expand its accessible chemical space. This involves moving beyond simple modifications to explore complex, multicomponent reactions and late-stage functionalization techniques that can rapidly generate libraries of novel compounds for screening in medicinal chemistry and materials science. nih.govrsc.org

The primary amine group serves as a versatile handle for a multitude of chemical transformations. Unconventional approaches could include its use in A³ (aldehyde-alkyne-amine) coupling reactions to generate multifunctional propargylic amines. nih.gov This strategy allows for the assembly of molecules with high diversity and complexity. nih.gov Furthermore, the amine can be functionalized using various chiral derivatizing agents (CDAs), such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), not just for analytical purposes but to introduce new functionalities that can modulate the compound's biological or material properties. nih.govacs.org

The aromatic ring of the chroman scaffold offers additional sites for derivatization. C-H activation and functionalization could enable the introduction of substituents at specific positions, altering electronic properties and steric profiles. These modifications are critical for tuning the performance of the molecule in applications such as organic electronics or as a pharmacological agent. nih.gov

| Derivatization Strategy | Reaction Site | Potential Outcome/Application | Example Reagents/Reactions |

|---|---|---|---|

| Multicomponent Reactions | Amine Group | Rapid generation of complex and diverse molecular libraries for drug discovery. nih.govrsc.org | A³ (Aldehyde-Alkyne-Amine) coupling. nih.gov |

| Amide/Sulfonamide Formation | Amine Group | Modulation of biological activity, introduction of new hydrogen bonding motifs. nih.gov | Acyl chlorides, sulfonyl chlorides. |

| Late-Stage C-H Functionalization | Aromatic Ring | Fine-tuning of electronic properties for materials science or structure-activity relationship (SAR) studies. | Transition-metal catalyzed cross-coupling. |

| Functionalization via Chiral Agents | Amine Group | Creation of diastereomers with distinct properties, attachment of fluorescent tags. nih.govwikipedia.org | (+)-FLEC, Mosher's acid, FDAA. wikipedia.orgnih.gov |

Integration into Emerging Fields of Chiral Organic Materials Science (e.g., Liquid Crystals, OLEDs)

The intrinsic chirality and rigid structure of this compound make it an attractive candidate for integration into advanced organic materials. chiralpedia.comresearchgate.netnih.gov Two particularly promising areas are chiral liquid crystals (LCs) and organic light-emitting diodes (OLEDs).

In liquid crystal science, chiral molecules are used as "chiral dopants" to induce a helical, or cholesteric, phase in a nematic liquid crystal host. google.comnih.gov The ability of a dopant to induce this twist is known as its helical twisting power (HTP). google.com The rigid, stereodefined structure of this compound could potentially impart a strong helical twist, making it a candidate for developing novel cholesteric LCs for applications in reflective displays and smart windows. nih.gov

In the field of OLEDs, there is growing interest in developing devices that emit circularly polarized (CP) light for applications in 3D displays, quantum computing, and secure communications. frontiersin.orgchemrxiv.org Circularly polarized OLEDs (CP-OLEDs) are typically fabricated using chiral emitting materials. frontiersin.org Introducing chiral units, such as the this compound scaffold, into luminescent molecules is a key strategy for constructing materials that exhibit circularly polarized luminescence. frontiersin.orgnih.gov The chroman framework could be functionalized with emissive moieties to create novel emitters where the chirality is efficiently transferred to the emitted light.

Advanced Multidisciplinary Research Collaborations to Leverage its Chiral Scaffolding Potential

Maximizing the scientific and commercial potential of this compound requires a departure from siloed research efforts toward integrated, multidisciplinary collaborations. The complexity of developing novel molecules for advanced applications necessitates a convergence of expertise from synthetic chemistry, computational modeling, materials science, and biology.

Collaborations between synthetic organic chemists and computational chemists can accelerate the design of new derivatives. Molecular docking studies, for example, can predict the binding of novel analogues to biological targets, guiding synthetic efforts in drug discovery. nih.gov Similarly, computational modeling can help predict the chiroptical properties of new materials, allowing for the rational design of molecules for specific applications in OLEDs or liquid crystals.

Partnerships with materials scientists are essential for evaluating the performance of new derivatives in functional devices. This involves integrating novel chiral dopants into liquid crystal cells or fabricating and testing CP-OLEDs to assess their real-world performance metrics, such as brightness, efficiency, and degree of circular polarization. nih.govfrontiersin.org Furthermore, collaborations with pharmacologists and biochemists are crucial for exploring the biological activity of new compound libraries derived from the this compound scaffold, potentially leading to the discovery of new therapeutic agents. nih.govyale.edu Such a holistic, collaborative approach ensures that the fundamental chemical innovations are effectively translated into tangible technological and medical advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.